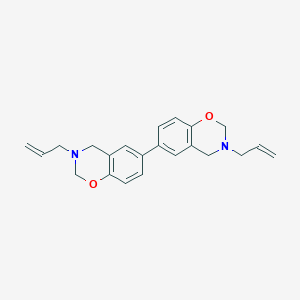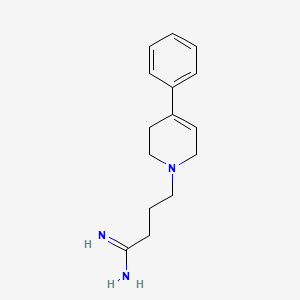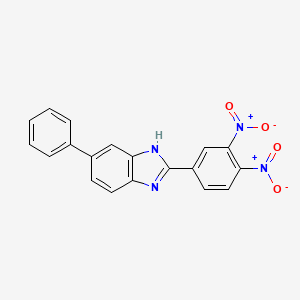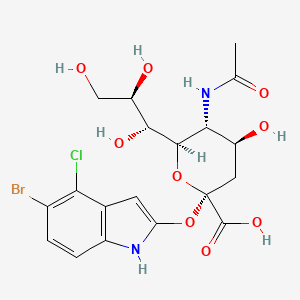![molecular formula C9H15NO7P2 B15166077 ({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) CAS No. 195000-04-5](/img/structure/B15166077.png)
({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) typically involves the reaction of (aminomethyl)phosphonates with epoxides. This reaction can be carried out without any catalyst and under solvent-free conditions, resulting in the formation of novel {[(2-hydroxyethyl)amino]methyl}phosphonates . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for ({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The scalability of this method makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of various chemical products and as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of ({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby preventing the enzyme from catalyzing its natural substrate . This inhibition is crucial in regulating various physiological processes and can be exploited for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
(Aminomethyl)phosphonic acids: These compounds share similar structural features and biological activities, such as antibacterial and herbicidal properties.
Phosphinic acids: Known for their enzyme inhibitory activities and applications in medicinal chemistry.
Uniqueness
({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) stands out due to its specific structure, which allows it to interact uniquely with enzymes and other biological targets
Propiedades
Número CAS |
195000-04-5 |
|---|---|
Fórmula molecular |
C9H15NO7P2 |
Peso molecular |
311.17 g/mol |
Nombre IUPAC |
[[2-(4-hydroxyphenyl)ethylamino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C9H15NO7P2/c11-8-3-1-7(2-4-8)5-6-10-9(18(12,13)14)19(15,16)17/h1-4,9-11H,5-6H2,(H2,12,13,14)(H2,15,16,17) |
Clave InChI |
SQDIFGUZSZTPCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC(P(=O)(O)O)P(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


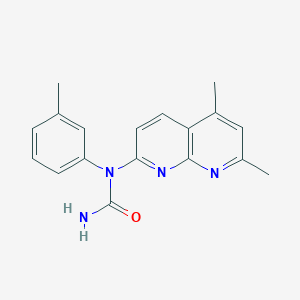
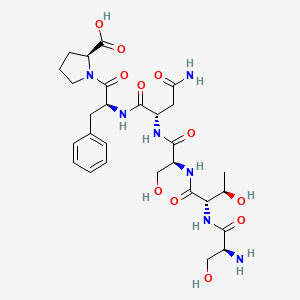

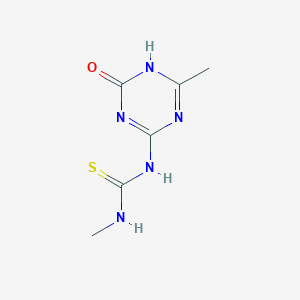
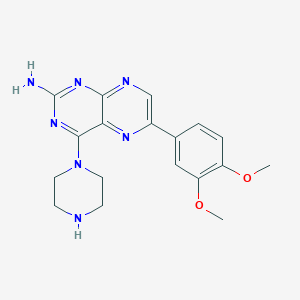

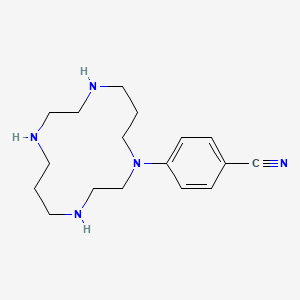
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
